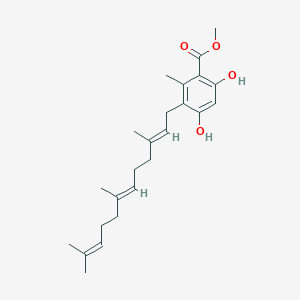

10-(9Z-octadecenoyloxy)-octadecanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

10-OAHSA is a newly identified endogenous lipid that belongs to a collection of branched fatty acid esters of hydroxy fatty acids (FAHFAs). It is a FAHFA in which oleic acid is esterified to 10-hydroxy stearic acid. Among the FAHFA family members, PAHSAs are the most abundant in the adipose tissue of glucose tolerant AG4OX mice, which overexpress the Glut4 glucose transporter specifically in adipose tissue. As other FAHFAs improve glucose tolerance, stimulate insulin secretion, and have anti-inflammatory effects, 10-OAHSA may be a bioactive lipid with roles in metabolic syndrome and inflammation.

Applications De Recherche Scientifique

1. Biocatalytic and Chemical Transformations

A study by Koppireddi et al. (2016) explored the synthesis of hydroxynonanoic acid and nonanedioic acid from oleic acid, involving the biotransformation of oleic acid into various esters including 9-(nonanoyloxy)nonanoic acid via intermediates like 10-hydroxyoctadecanoic acid. This chemoenzymatic method employed enzymes from different microbial sources, showcasing the potential of oleic acid derivatives in the production of industrial chemicals (Koppireddi et al., 2016).

2. Biolubricant Applications

Salimon et al. (2012) investigated structures derived from oleic acid for synthetic biolubricant basestocks. They analyzed various properties like pour point, oxidation stability, and friction wear, finding that certain derivatives (e.g., ethylhexyl 9-(octanoyloxy)-10-(behenoxy)octadecanoate) exhibited favorable performance in different temperature applications. This highlights the potential of such compounds in industrial fluid formulation (Salimon et al., 2012).

3. Organogel Research

Wright and Marangoni (2011) studied the gelation of vegetable oils using hydroxylated fatty acids like ricinelaidic acid, a derivative similar in structure to 10-(9Z-octadecenoyloxy)-octadecanoic acid. Their research provided insights into the microstructure and stability of these organogels, suggesting applications in cosmetics and lubricating greases (Wright & Marangoni, 2011).

4. Microbial Hydration Processes

Serra and De Simeis (2018) described the use of Lactobacillus rhamnosus as a biocatalyst for hydrating unsaturated octadecanoic acids, including oleic acid, to produce hydroxy derivatives. This research contributes to the understanding of natural hydroxy fatty acids' production and their potential industrial applications (Serra & De Simeis, 2018).

5. Plasticizer Synthesis

Omrani et al. (2016) synthesized bio-based plasticizers from oleic acid, which are applicable in Poly(vinyl chloride) formulations. Their research demonstrated the efficiency of these plasticizers in terms of mechanical properties and thermal stability, highlighting their potential as environmentally friendly alternatives to traditional plasticizers (Omrani et al., 2016).

Propriétés

Nom du produit |

10-(9Z-octadecenoyloxy)-octadecanoic acid |

|---|---|

Formule moléculaire |

C36H68O4 |

Poids moléculaire |

564.9 |

Nom IUPAC |

10-[(Z)-octadec-9-enoyl]oxyoctadecanoic acid |

InChI |

InChI=1S/C36H68O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-25-29-33-36(39)40-34(30-26-22-10-8-6-4-2)31-27-23-20-21-24-28-32-35(37)38/h14-15,34H,3-13,16-33H2,1-2H3,(H,37,38)/b15-14- |

Clé InChI |

WYKCNLTXWMQKGB-PFONDFGASA-N |

SMILES |

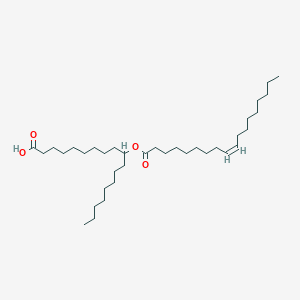

CCCCCCCCC=CCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O |

Synonymes |

10-(oleoyloxy)octadecanoic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.